molecular formula C17H18N4O3 B2958032 4-[(1,3-dioxoisoindol-2-yl)methyl]-N,N,3,5-tetramethylpyrazole-1-carboxamide CAS No. 890604-44-1

4-[(1,3-dioxoisoindol-2-yl)methyl]-N,N,3,5-tetramethylpyrazole-1-carboxamide

Cat. No.: B2958032
CAS No.: 890604-44-1
M. Wt: 326.356
InChI Key: GSLHUNUGHCJPIW-UHFFFAOYSA-N
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Description

4-[(1,3-dioxoisoindol-2-yl)methyl]-N,N,3,5-tetramethylpyrazole-1-carboxamide is a useful research compound. Its molecular formula is C17H18N4O3 and its molecular weight is 326.356. The purity is usually 95%.
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Properties

IUPAC Name

4-[(1,3-dioxoisoindol-2-yl)methyl]-N,N,3,5-tetramethylpyrazole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3/c1-10-14(11(2)21(18-10)17(24)19(3)4)9-20-15(22)12-7-5-6-8-13(12)16(20)23/h5-8H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSLHUNUGHCJPIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)N(C)C)C)CN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199934
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Biological Activity

The compound 4-[(1,3-dioxoisoindol-2-yl)methyl]-N,N,3,5-tetramethylpyrazole-1-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound features a pyrazole ring and an isoindole moiety, which are known to contribute to various biological activities. The molecular formula is C16H18N4O3C_{16}H_{18}N_4O_3, and it exhibits properties that may influence its pharmacological effects.

Mechanisms of Biological Activity

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Protein Tyrosine Phosphatases (PTPs) : It has been shown to inhibit oncogenic PTPs like SHP2, which play a critical role in cancer cell signaling pathways. By targeting these enzymes, the compound may disrupt tumor growth and proliferation .
  • Antioxidant Activity : Preliminary studies suggest that derivatives of similar compounds exhibit antioxidant properties, which can mitigate oxidative stress in cells .
  • Cytotoxicity against Cancer Cells : The compound has demonstrated cytotoxic effects in vitro against various cancer cell lines. For instance, studies have reported IC50 values indicating significant anti-cancer activity .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Inhibition of SHP2Disruption of Ras-MAPK pathway
Antioxidant ActivityModerate antioxidant effects observed
CytotoxicityIC50 values against A549 cell lines (11.20 µg/ml)

Case Studies

  • Targeting SHP2 in Cancer Therapy :
    A study focused on the role of SHP2 in cancer signaling pathways demonstrated that the compound effectively inhibited SHP2 activity. This inhibition led to reduced cell proliferation in various cancer models, suggesting potential for therapeutic applications in oncology .
  • Antioxidant Properties :
    In a comparative study involving several compounds with similar structures, the tested derivative exhibited antioxidant activity comparable to standard antioxidants like butylated hydroxyanisole (BHA). This finding indicates its potential utility in formulations aimed at reducing oxidative damage .
  • Cytotoxicity Assessment :
    A series of cytotoxicity assays were conducted on human lung cancer cell lines (A549). The results indicated that the compound exhibited significant cytotoxic effects with an IC50 value lower than many existing chemotherapeutic agents, highlighting its potential as a lead candidate for further drug development .

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